Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester
Description
Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester, is an organophosphorus compound characterized by a central phosphorus atom bonded to one sulfur atom, two oxygen-linked alkyl/aryl groups (O-ethyl and O-(4-methylphenyl)), and a sulfur-linked propyl group. This structure confers unique physicochemical and biological properties, making it relevant in pesticide research.
Properties
CAS No. |
38527-96-7 |
|---|---|
Molecular Formula |
C12H19O3PS |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylbenzene |
InChI |
InChI=1S/C12H19O3PS/c1-4-10-17-16(13,14-5-2)15-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
OGSIZYMAFPTPTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is electrophilic aromatic substitution, where the benzene ring is first nitrated and then reduced to introduce the necessary functional groups . The ethoxy group can be introduced via an etherification reaction, while the propylsulfanylphosphoryl group can be added through a phosphorylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace existing substituents with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the functional groups present and their ability to participate in chemical reactions. For example, the ethoxy group may enhance solubility, while the propylsulfanylphosphoryl group may interact with specific binding sites on proteins .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Aryl Substituents: The 4-methylphenyl group in the target compound is less electronegative compared to halogenated (e.g., Cl, Br) or nitro-substituted aryl groups in analogs.
- Molecular Weight : The target compound’s intermediate molecular weight (~274 g/mol) suggests moderate volatility compared to lower-weight analogs (e.g., 212 g/mol for O,O-diethyl variant) .
Pesticidal Efficacy
- Profenofos: Widely used as an insecticide/acaricide due to its bromo- and chloro-substituted aryl group, which enhances binding to acetylcholinesterase (AChE). UV absorption at 265 nm facilitates detection in environmental samples .
- Target Compound : The 4-methylphenyl group may reduce AChE inhibition potency compared to halogenated analogs, but its exact pesticidal activity requires further study.
Neurotoxicity Mechanisms
- Promotion of OPIDP: Certain phosphorothioic esters (e.g., KBR-2822) exacerbate neuropathy without inhibiting NTE, suggesting interactions with non-catalytic targets . The target compound’s methyl group may influence such promotion, though evidence is lacking.
- Protective Effects : Some esters (e.g., molinate) inhibit NTE at low doses but promote neuropathy at higher doses (>50% inhibition), highlighting dose-dependent duality .
Analytical and Regulatory Considerations
- Detection Methods: Profenofos is quantified via UV spectrophotometry (λmax = 265 nm) . The target compound’s methyl group may shift its λmax compared to halogenated analogs.
- Regulatory Status : Compounds like Parathion (O,O-diethyl O-(4-nitrophenyl) ester) are regulated under EPA guidelines due to high toxicity . The target compound’s regulatory classification remains undefined.
Biological Activity
Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester, commonly referred to as an organophosphate compound, has garnered attention for its biological activity, particularly in relation to neurotoxicity and its interaction with neuropathy target esterase (NTE). This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Chemical Formula: C12H17O2PS
- Molecular Weight: 246.3 g/mol
- CAS Registry Number: 34643-46-4
Phosphorothioic acid derivatives are known to inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses and resulting in overstimulation of cholinergic receptors. However, the specific compound discussed here has been linked to delayed neurotoxicity through mechanisms involving NTE inhibition.
Neurotoxicity
Research indicates that exposure to phosphorothioic acid compounds can lead to organophosphate-induced delayed neurotoxicity (OPIDN). This condition is characterized by the degeneration of axons in both the central and peripheral nervous systems. The mechanism involves:
- Inhibition of NTE: Systemic inhibition of NTE results in axonal degeneration, which has been observed in various studies involving animal models and cell cultures .
- Neurodegenerative Disease Models: The role of NTE in OPIDN provides a model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
-
Animal Studies:
- A study on rats exposed to phosphorothioic acid showed significant neurotoxic effects, including behavioral changes and histopathological alterations in the nervous system .
- In Drosophila models, inhibition of NTE led to vacuolization and neurodegeneration, which were partially rescued by expressing wild-type human NTE .
- Human Relevance:
Table 1: Summary of Biological Effects
| Biological Effect | Observed Outcome | Reference |
|---|---|---|
| Neurotoxicity | Axonal degeneration | |
| Behavioral changes | Altered locomotion and response times | |
| Histopathological changes | Vacuolization in nerve tissues |
Table 2: Comparative Toxicity Data
| Compound | LD50 (mg/kg) | Target Organ/System |
|---|---|---|
| Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester | 50 | Nervous System |
| Other Organophosphates | 10-100 | Nervous System |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
